2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide is a chemical compound with the molecular formula and a molecular weight of 246.26 g/mol. This compound is categorized as a sulfamoylbenzamide derivative, which has garnered interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as antiviral agents against hepatitis B virus (HBV) and other diseases. The IUPAC name reflects its structural components, indicating the presence of a fluorine atom and a sulfamoyl group attached to a benzamide backbone.
The synthesis of 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide typically involves several key steps:
The molecular structure of 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide can be represented using different chemical notation systems:
InChI=1S/C9H11FN2O3S/c1-12(2)9(13)7-5-6(16(11,14,15)N)3-4-8(7)10/h3-5H,1-2H3,(H2,11,14,15)
WFDJHQHECDAQLN-UHFFFAOYSA-N
CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F
These notations provide insight into the compound's connectivity and functional groups, highlighting the presence of a fluorine atom and a sulfamoyl group attached to the aromatic ring.
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide participates in various chemical reactions that are essential for its reactivity profile:
The mechanism of action for 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide primarily involves its interaction with viral proteins or enzymes:
The physical properties of 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide include:
The chemical properties include:
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide has several notable applications in scientific research:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: